

1,3-Bis(3-fluorophenyl)urea: Technical Safety & Handling Guide

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Compound of Interest

Compound Name:	1,3-Bis(3-fluorophenyl)urea
CAS No.:	369-83-5
Cat. No.:	B11959935

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Executive Summary & Scientific Context

1,3-Bis(3-fluorophenyl)urea (CAS: 369-83-5) is a symmetrical diarylurea compound primarily utilized in medicinal chemistry as a scaffold for Soluble Epoxide Hydrolase (sEH) inhibitors and as a crystal engineering model for polymorphism. Unlike standard reagents, its utility lies in its hydrogen-bonding capability, which mimics the transition state of peptide bond hydrolysis or stabilizes enzyme-inhibitor complexes.

Key Technical Insight: The compound exhibits concomitant polymorphism, meaning it can crystallize simultaneously into two distinct forms (monoclinic and orthorhombic) from the same solution. This property makes strict control of solvent and temperature parameters critical during synthesis and purification to ensure batch-to-batch consistency in biological assays.

Chemical Identity & Characterization

Parameter	Specification
Chemical Name	1,3-Bis(3-fluorophenyl)urea
CAS Number	369-83-5
Molecular Formula	C ₁₃ H ₁₀ F ₂ N ₂ O
Molecular Weight	248.23 g/mol
Physical State	White to Off-white Crystalline Solid
Melting Point	>200°C (Polymorphic dependent; typically high melting due to H-bond network)
Solubility	Soluble in DMSO, DMF; Low solubility in water and non-polar solvents.[1][2][3]
SMILES	<chem>c1cc(cc(c1)F)NC(=O)Nc2cc(c2)F</chem>

Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this isomer is limited, the following classification is derived from Structure-Activity Relationship (SAR) analysis of fluorinated diarylureas (e.g., Diflubenzuron analogs).

GHS Classification (Predicted)

- Acute Toxicity, Oral: Category 4 (H302)
- Skin Corrosion/Irritation: Category 2 (H315)
- Serious Eye Damage/Irritation: Category 2A (H319)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)
- Aquatic Toxicity (Chronic): Category 2 (H411) – Common for fluorinated aromatics.

Signal Word: WARNING

Precautionary Protocols

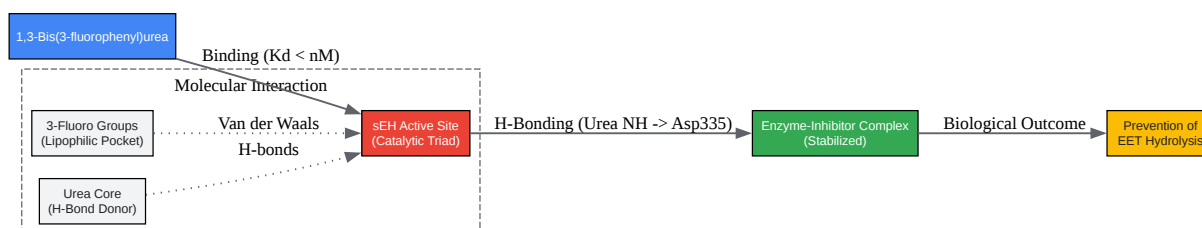
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P273: Avoid release to the environment.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Mechanism of Action & Biological Utility

Soluble Epoxide Hydrolase (sEH) Inhibition

The urea pharmacophore is central to sEH inhibition. The nitrogen protons of the urea group act as hydrogen bond donors to the aspartic acid residue (Asp335) in the catalytic triad of the sEH enzyme. The 3-fluoro substituents on the phenyl rings provide lipophilic contacts within the enzyme's hydrophobic pocket, enhancing potency and metabolic stability compared to non-fluorinated analogs.

Visualization: Mechanism of sEH Inhibition



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Caption: Simplified mechanism showing the urea core acting as a hydrogen bond donor to the sEH active site, preventing the hydrolysis of Epoxyeicosatrienoic acids (EETs).

Experimental Workflow: Synthesis & Handling

Synthesis Protocol (High Purity)

Rationale: The reaction of an isocyanate with an aniline is the most atom-economic and cleanest method for generating symmetrical ureas, minimizing side products compared to phosgene-based routes.

Reagents:

- 3-Fluoroaniline (1.0 equiv)
- 3-Fluorophenyl isocyanate (1.0 equiv)
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 3-Fluoroaniline in anhydrous DCM (0.1 M concentration).
- Addition: Add 3-Fluorophenyl isocyanate dropwise at 0°C to control the exotherm.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. The product typically precipitates as a white solid due to the formation of the urea hydrogen-bond network.
- Purification:
 - Filter the precipitate.
 - Wash with cold DCM (2x) to remove unreacted starting materials.
 - Recrystallization (Critical for Polymorph Control): Recrystallize from Ethanol/Water or Acetonitrile. Note: Rapid cooling favors the kinetic polymorph; slow evaporation favors the thermodynamic form.

Visualization: Synthesis & Safety Workflow



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Caption: Synthesis workflow emphasizing safety checkpoints and the critical recrystallization step for controlling polymorphic purity.

Emergency Response & Spill Control

Fire Fighting Measures

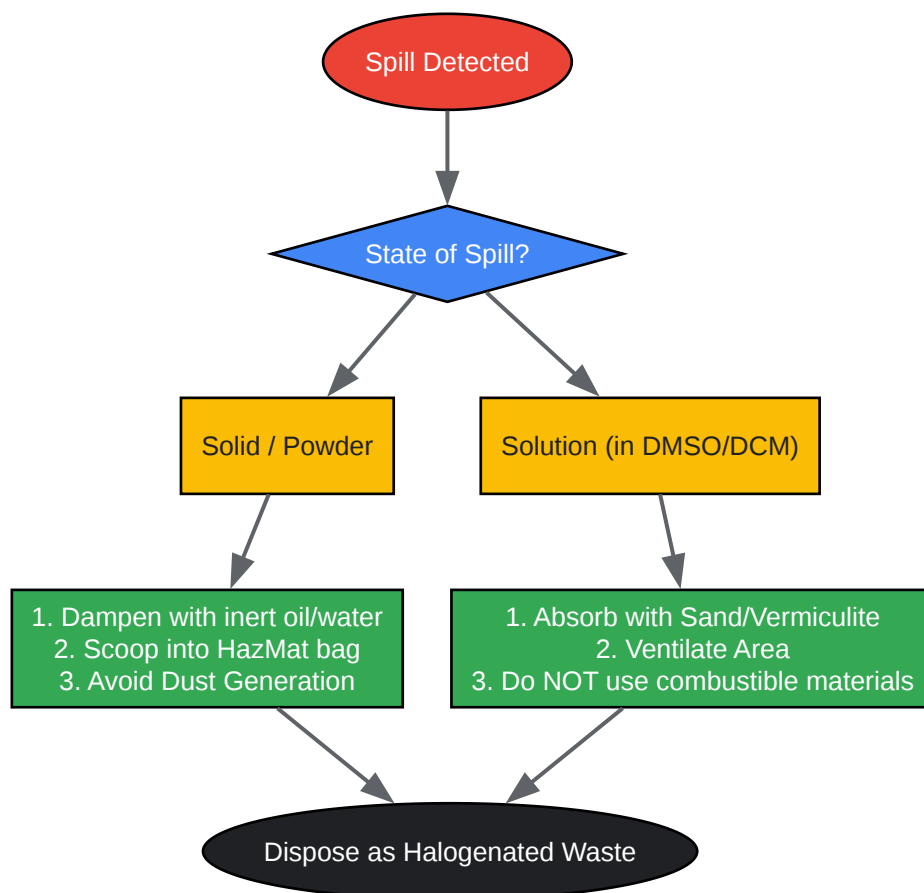
- Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.

- Hazardous Combustion Products: Emits toxic fumes of Carbon oxides (CO, CO₂), Nitrogen oxides (NO_x), and Hydrogen Fluoride (HF). Crucial: Firefighters must wear self-contained breathing apparatus (SCBA) due to HF risk.

Accidental Release Measures

- Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid dust formation.
- Environmental Precautions: Do not let product enter drains.
- Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Visualization: Spill Decision Tree



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Caption: Decision matrix for responding to solid vs. liquid spills, prioritizing dust suppression and proper waste categorization.

References

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